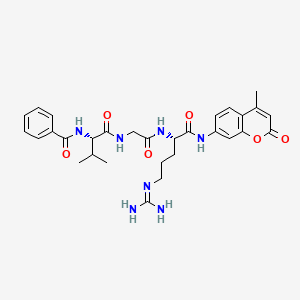

Bz-Val-Gly-Arg-AMC

Beschreibung

Significance of Synthetic Fluorogenic Substrates in Protease Research

Synthetic fluorogenic substrates are indispensable tools in the study of proteases, a vast family of enzymes that constitute approximately 2% of the gene products in sequenced genomes. nih.gov These enzymes play critical roles in virtually every biological process, from digestion and blood clotting to apoptosis and hormone activation. cmu.edusinica.edu.tw The study of their function and specificity is crucial for understanding both normal physiology and various disease states. sinica.edu.tw

The primary advantage of fluorogenic substrates is their ability to provide a rapid, sensitive, and continuous measurement of protease activity. mdpi.comrsc.org These substrates are engineered as a peptide sequence recognized by a specific protease, linked to a fluorescent reporter group, or fluorophore. In its uncleaved state, the substrate's fluorescence is minimal. However, when the protease cleaves the specific peptide bond, the fluorophore is released, resulting in a significant increase in fluorescence. sinica.edu.twmdpi.comrndsystems.com This change in fluorescence can be monitored in real-time, providing kinetic data about the enzyme's efficiency.

The utility of these substrates is multifaceted:

Determining Substrate Specificity: By creating libraries of substrates with varying peptide sequences, researchers can rapidly determine the preferred cleavage sites of a protease. nih.govsinica.edu.tw This "fingerprinting" of a protease's activity is fundamental to understanding its biological role. nih.gov

Enzyme Kinetics: They allow for the precise determination of key kinetic parameters, such as KM and kcat, which describe the enzyme's affinity for the substrate and its turnover rate. nih.gov

Inhibitor Screening: Fluorogenic assays are widely used in high-throughput screening to identify and characterize potential protease inhibitors, which is a critical step in drug discovery. sinica.edu.tw

Diagnostics: The activity profiles of certain proteases can serve as biomarkers for diseases, and fluorogenic substrates provide a means to measure this activity in biological samples. sinica.edu.tw

Historical Context and Development of Benzoyl-Val-Gly-Arg-7-amino-4-methylcoumarin (Bz-Val-Gly-Arg-AMC)

The development of synthetic protease substrates has evolved significantly over the past several decades. Early methods relied on colorimetric substrates, such as p-nitroanilides, which were first described in the 1960s. researchgate.net These substrates release a colored compound upon cleavage. While useful, they often lack the sensitivity of later methods.

A major advancement came with the introduction of fluorogenic substrates. Peptide derivatives of 7-amino-4-methylcoumarin (B1665955) (AMC) , first reported in 1976, became widely used due to their favorable fluorescence properties. researchgate.netgoogle.com The AMC fluorophore itself is highly fluorescent, but when attached to the C-terminus of a peptide via an amide bond, its fluorescence is quenched. Proteolytic cleavage of this bond liberates the free AMC, leading to a strong fluorescent signal typically measured at an emission wavelength of 460 nm. nih.govgoogle.com

The specific peptide sequence of this compound was designed to target a particular class of proteases. The Arginine (Arg) residue at the P1 position (the amino acid immediately preceding the cleavage site) makes the substrate specific for trypsin-like proteases, which have a binding pocket that accommodates basic residues like arginine or lysine (B10760008). ebi.ac.ukgoogle.com The sequence Val-Gly-Arg is a known recognition motif for several serine proteases. The N-terminal benzoyl (Bz) group is a common blocking group in synthetic peptide chemistry. The development of such specific substrates allows for the targeted investigation of individual protease activities within complex biological mixtures.

Overview of Protease Classes and Catalytic Mechanisms Relevant to this compound Hydrolysis

Proteases are broadly classified into several families based on the key catalytic residue in their active site. wikipedia.orgnih.gov this compound is primarily hydrolyzed by serine proteases and some cysteine proteases due to its P1 arginine residue. nih.gov

Serine Proteases This is a large and diverse class of enzymes that includes digestive enzymes like trypsin and chymotrypsin, as well as proteases involved in the blood clotting cascade. cmu.eduwikipedia.org Their catalytic activity relies on a characteristic "catalytic triad" in the active site, composed of three amino acids: Aspartate (Asp), Histidine (His), and Serine (Ser). wikipedia.orggonzaga.edu

The mechanism of peptide bond hydrolysis by serine proteases is a two-step process:

Acylation: The catalytic triad facilitates the activation of the Serine residue's hydroxyl group, turning it into a potent nucleophile. wikipedia.orgnih.gov This serine alkoxide attacks the carbonyl carbon of the peptide bond in the substrate (the Arg-AMC bond in this case). cmu.edugonzaga.edu This forms a transient, unstable tetrahedral intermediate, which is stabilized by hydrogen bonds in a region of the active site called the "oxyanion hole". wikipedia.orgnih.gov The intermediate then collapses, breaking the peptide bond. The AMC portion is released, and the rest of the substrate (Bz-Val-Gly-Arg) becomes covalently attached to the serine residue, forming an acyl-enzyme intermediate. cmu.edunih.gov

Deacylation: A water molecule enters the active site and is activated by the Histidine residue. gonzaga.edu This activated water molecule acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. A second tetrahedral intermediate is formed and subsequently collapses, releasing the Bz-Val-Gly-Arg peptide and regenerating the free, active enzyme. gonzaga.edu

Table 1: Key Amino Acids in the Serine Protease Catalytic Triad

| Amino Acid | Role in Catalysis |

|---|---|

| Serine (Ser) | Acts as the primary nucleophile, attacking the substrate's peptide bond. wikipedia.org |

| Histidine (His) | Functions as a general acid-base catalyst, activating the serine nucleophile and the attacking water molecule. ebi.ac.ukgonzaga.edu |

| Aspartate (Asp) | Orients the histidine residue and stabilizes the positive charge that forms on it during catalysis. ebi.ac.uk |

Cysteine Proteases Also known as thiol proteases, this class includes enzymes like papain and caspases. libretexts.orgwikipedia.org Their catalytic mechanism is very similar to that of serine proteases, but the key nucleophile is the thiol group of a Cysteine (Cys) residue. libretexts.orgwikipedia.org

The active site of a cysteine protease typically contains a catalytic dyad or triad, most commonly featuring Cysteine and Histidine. libretexts.orgwikipedia.org

The hydrolysis mechanism proceeds as follows:

Acylation: The histidine residue deprotonates the cysteine's thiol group, creating a highly reactive thiolate anion. wikipedia.orgacs.org This thiolate acts as the nucleophile, attacking the carbonyl carbon of the substrate's peptide bond (Arg-AMC). wikipedia.org This forms a tetrahedral intermediate, which then collapses to form a covalent thioester intermediate, linking the peptide to the cysteine's sulfur atom and releasing the AMC group. wikipedia.org

Deacylation: A water molecule, activated by the histidine, attacks the thioester bond. acs.org This leads to the hydrolysis of the intermediate, releasing the peptide product and restoring the enzyme to its original state. wikipedia.org

Table 2: Key Amino Acids in a Typical Cysteine Protease Catalytic Dyad

| Amino Acid | Role in Catalysis |

|---|---|

| Cysteine (Cys) | Provides the nucleophilic thiol group that attacks the substrate's peptide bond. libretexts.orgwikipedia.org |

| Histidine (His) | Acts as a general base to deprotonate the cysteine thiol, activating it for nucleophilic attack. wikipedia.org |

Eigenschaften

IUPAC Name |

N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N7O6/c1-17(2)26(37-27(40)19-8-5-4-6-9-19)29(42)34-16-24(38)36-22(10-7-13-33-30(31)32)28(41)35-20-11-12-21-18(3)14-25(39)43-23(21)15-20/h4-6,8-9,11-12,14-15,17,22,26H,7,10,13,16H2,1-3H3,(H,34,42)(H,35,41)(H,36,38)(H,37,40)(H4,31,32,33)/t22-,26-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDUGCIODBWSTTA-NVQXNPDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N7O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Principles of Bz Val Gly Arg Amc As a Fluorogenic Substrate

Fluorogenic Reporter Mechanism: Release of 7-amino-4-methylcoumarin (B1665955) (AMC)

The fundamental principle behind Bz-Val-Gly-Arg-AMC as a fluorogenic substrate is based on a "pro-fluorophore" concept, where the fluorescent potential of a molecule is masked until a specific chemical reaction un-masks it. In its intact form, the AMC molecule, when conjugated to the C-terminus of the peptide via an amide bond, exhibits minimal fluorescence. This quenching of fluorescence is due to the alteration of the electronic properties of the coumarin ring system by the attached peptide. The N-acylation of the 7-amino group effectively shifts the absorption and emission spectra to shorter wavelengths and significantly reduces the fluorescence quantum yield. iris-biotech.de

The fluorogenic mechanism is triggered by the enzymatic activity of a target protease. Proteases that recognize the Val-Gly-Arg sequence will bind to the substrate and catalyze the hydrolysis of the amide bond between the arginine residue and the AMC molecule. This cleavage event liberates the free 7-amino-4-methylcoumarin. Once freed from the quenching effect of the peptide, the amino group of AMC can fully participate in the conjugated π-electron system of the coumarin ring. This restoration of the fluorophore's native electronic structure results in a dramatic increase in fluorescence intensity when excited by light of the appropriate wavelength. iris-biotech.deacs.org This direct proportionality between enzymatic cleavage and fluorescence emission forms the basis for quantifying protease activity.

Spectroscopic Characteristics of AMC for Protease Activity Measurement

The utility of 7-amino-4-methylcoumarin (AMC) as a reporter in protease assays is defined by its distinct spectroscopic properties. The significant difference in the fluorescence of the conjugated versus the free form allows for a high signal-to-noise ratio in experimental setups.

Excitation and Emission Wavelengths for Fluorescence Detection

Free 7-amino-4-methylcoumarin is characterized by its excitation and emission maxima in the blue region of the electromagnetic spectrum. While slight variations are reported across different sources and experimental conditions (e.g., solvent, pH), the generally accepted optimal wavelengths are centered around 340-380 nm for excitation and 440-460 nm for emission. nih.govnih.gov The large Stokes shift (the difference between the excitation and emission maxima) is advantageous as it minimizes the overlap between the excitation and emission signals, thereby improving the sensitivity of detection. In contrast, the peptide-conjugated form (this compound) has excitation and emission wavelengths that are blue-shifted (approximately 330 nm for excitation and 390 nm for emission) and exhibits very weak fluorescence. iris-biotech.de

| Spectroscopic Property | Wavelength Range (nm) |

| Excitation Maximum (Ex) | 341 - 380 |

| Emission Maximum (Em) | 440 - 460 |

Note: The exact wavelengths can vary slightly depending on the buffer conditions and the specific instrumentation used for measurement.

Principles of Real-Time Fluorescence-Based Protease Assays Utilizing this compound

Real-time fluorescence-based assays are a powerful tool for studying enzyme kinetics, allowing for the continuous monitoring of an enzymatic reaction as it occurs. The use of this compound in such assays provides a straightforward and highly sensitive method for determining protease activity. researchgate.netcreative-enzymes.com

The assay is initiated by mixing the protease of interest with the this compound substrate in a suitable buffer system. The reaction is typically carried out in a fluorescence microplate reader or a fluorometer, which allows for repeated measurements of fluorescence intensity over time at the optimal excitation and emission wavelengths for free AMC. As the enzyme cleaves the substrate, the concentration of free AMC increases, leading to a corresponding increase in the fluorescence signal, measured in Relative Fluorescence Units (RFU). nih.gov

The rate of the enzymatic reaction is determined by plotting the fluorescence intensity (RFU) against time. nih.govjasco-global.com For initial velocity measurements, the early, linear portion of this curve is used to calculate the slope (ΔRFU/Δtime). This initial rate is directly proportional to the activity of the enzyme under the given conditions (e.g., substrate concentration, enzyme concentration, temperature, and pH).

To convert the rate from RFU/min to a more quantitative measure, such as moles of product formed per unit time, a standard curve is typically generated using known concentrations of free AMC. nih.govresearchgate.netreddit.com By measuring the fluorescence of these standards, a conversion factor (RFU per mole of AMC) can be determined. This allows the initial velocity measured in the enzymatic reaction to be expressed in terms of the concentration of product formed over time (e.g., µM/min). This quantitative data can then be used to determine key enzyme kinetic parameters, such as Michaelis-Menten constants (Km and Vmax), and to assess the efficacy of protease inhibitors. researchgate.netjasco-global.comreddit.com

Enzymatic Targets and Substrate Specificity Profiling of Bz Val Gly Arg Amc

Proteasome Subunit Specificity

The 20S proteasome is a multicatalytic protease complex central to protein degradation in eukaryotic cells. It is composed of four stacked rings, with the two inner β-rings housing the proteolytic active sites. nih.govscbt.com There are three major types of proteolytic activities associated with distinct β-subunits: chymotrypsin-like activity (β5 subunit), trypsin-like activity (β2 subunit), and peptidylglutamyl peptide-hydrolyzing (PGPH) or caspase-like activity (β1 subunit). nih.govembopress.orgnih.govnih.gov

Bz-Val-Gly-Arg-AMC is specifically designed and widely used to measure the trypsin-like activity of the 20S proteasome core particle. focusbiomolecules.combachem.com This activity, primarily attributed to the β2 subunit, involves the cleavage of peptide bonds on the carboxyl side of basic amino acids, such as arginine and lysine (B10760008). nih.govembopress.orgexpasy.org The peptide sequence of this compound terminates with an arginine residue at the P1 position (the amino acid immediately preceding the cleavage site), making it an ideal substrate for this specific catalytic site. focusbiomolecules.combiorbyt.com Upon cleavage of the amide bond between arginine and the AMC fluorophore by the active β2 subunit, the highly fluorescent AMC is released, which can be quantified to determine the rate of enzymatic activity. The excitation and emission wavelengths for the liberated AMC are typically around 380 nm and 460 nm, respectively. nih.gov

In the functional characterization of the proteasome, it is crucial to differentiate among its various catalytic activities. This compound is frequently used in concert with other specific fluorogenic substrates to create a comprehensive profile of proteasome function. focusbiomolecules.combachem.com For instance, its use is often paired with substrates like Suc-LLVY-AMC (Suc-Leu-Leu-Val-Tyr-AMC) for assaying the chymotrypsin-like (β5) activity and Z-LLE-AMC (Z-Leu-Leu-Glu-AMC) for the PGPH or caspase-like (β1) activity. focusbiomolecules.combachem.commedchemexpress.comubpbio.com This multi-substrate approach allows researchers to selectively monitor each principal activity of the 20S proteasome and investigate how different biological conditions or chemical compounds may modulate the activity of specific subunits. nih.govresearchgate.netbiorxiv.org

| Proteasome Activity | Catalytic Subunit | Typical Substrate |

| Trypsin-like | β2 | This compound |

| Chymotrypsin-like | β5 | Suc-Leu-Leu-Val-Tyr-AMC |

| PGPH (Caspase-like) | β1 | Z-Leu-Leu-Glu-AMC |

This interactive table summarizes the primary proteolytic activities of the 20S proteasome and the fluorogenic substrates used to measure them.

Hydrolysis by Tricorn Core Protease from Thermoplasma acidophilum

Beyond the proteasome, this compound has been identified as a substrate for the Tricorn core protease from the archaeon Thermoplasma acidophilum. bachem.combachem.com The Tricorn protease is a large, hexameric proteolytic complex thought to function downstream of the proteasome. nih.govtum.de It degrades the oligopeptides generated by the proteasome into smaller peptides of two to four residues, which are then further processed by aminopeptidases to yield free amino acids. nih.govnih.gov The structure of the Tricorn protease is a complex assembly that forms a channel to guide substrates to the buried catalytic sites and direct products away. tum.denih.gov The ability of Tricorn protease to hydrolyze this compound indicates that it possesses trypsin-like specificity, cleaving after the arginine residue.

Interaction with Other Serine Peptidases

The specificity of a peptide substrate is rarely absolute, and understanding its potential interactions with other proteases is essential for interpreting experimental results accurately. The Val-Gly-Arg sequence in this compound is recognized by other peptidases, particularly those with trypsin-like specificity.

Thrombin is a key serine peptidase in the blood coagulation cascade that exhibits a strong preference for cleaving peptide bonds after arginine residues. expasy.orgnih.gov Numerous fluorogenic substrates have been developed to measure thrombin activity, and many share the P1-arginine feature with this compound. For example, substrates such as Z-Gly-Gly-Arg-AMC and Boc-Val-Pro-Arg-AMC are well-established for monitoring thrombin activity. nih.govmedchemexpress.comnih.govresearchgate.net Given the similar substrate preference, this compound could potentially be cleaved by thrombin. The P2 position is also critical for thrombin recognition, with a preference for proline. nih.gov While this compound has a glycine (B1666218) at the P2 position, the strong preference for arginine at P1 suggests a potential for hydrolysis by thrombin, although likely with different kinetic parameters compared to optimized thrombin substrates.

Cathepsins are another family of proteases, primarily located in lysosomes, with diverse catalytic mechanisms and specificities. While many are cysteine proteases, not serine proteases, they often exhibit substrate preferences that can overlap with those of trypsin-like enzymes.

Cathepsin B: This cysteine protease can cleave substrates with arginine at the P1 position. nih.gov Commonly used fluorogenic substrates for Cathepsin B include Z-Arg-Arg-AMC and Z-Phe-Arg-AMC. nih.govechelon-inc.com Cathepsin B is unique in that it can act as both an endopeptidase and an exopeptidase. hzdr.denih.gov The specificity is influenced by residues beyond P1. nih.gov

Cathepsin L: This is another cysteine protease that can cleave substrates after basic residues. nih.govnih.gov However, its specificity is strongly influenced by the S2 subsite, which often favors bulky hydrophobic residues at the P2 position. nih.govfrontiersin.orgresearchgate.net Substrates like Z-Phe-Arg-AMC are readily cleaved by Cathepsin L. nih.gov

| Enzyme | Class | P1 Preference | P2 Preference (General) | Common Fluorogenic Substrate Example |

| 20S Proteasome (Trypsin-like) | Threonine Peptidase | Basic (Arg, Lys) | - | This compound |

| Thrombin | Serine Peptidase | Basic (Arg > Lys) | Proline | Boc-Val-Pro-Arg-AMC |

| Cathepsin B | Cysteine Peptidase | Basic (Arg, Lys) | Varies, can be Arg/Lys | Z-Arg-Arg-AMC |

| Cathepsin L | Cysteine Peptidase | Basic (Arg, Lys) | Hydrophobic (Phe, Leu) | Z-Phe-Arg-AMC |

This interactive table provides a comparative analysis of this compound's target enzyme with other peptidases that recognize arginine at the P1 position.

Activity Against Other Trypsin-like Enzymes

This compound is primarily recognized as a substrate for the trypsin-like activity of the 20S proteasome. focusbiomolecules.comnih.govbachem.com The 20S proteasome is a multicatalytic protease complex responsible for the majority of non-lysosomal protein degradation in eukaryotic cells and possesses three distinct types of proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (or peptidyl-glutamyl peptide-hydrolyzing) activity. The trypsin-like activity involves the cleavage of peptide bonds C-terminal to basic amino acid residues, such as arginine and lysine.

While extensively used for assaying proteasome activity, this compound can also be cleaved by other trypsin-like serine proteases due to the presence of the P1 arginine residue. Trypsin-like proteases are a broad family of enzymes that share a similar catalytic mechanism and a preference for cleaving after basic amino acids. nih.govpurdue.edu This family includes digestive enzymes like trypsin, as well as enzymes involved in blood coagulation (e.g., thrombin), fibrinolysis (e.g., plasmin), and tissue remodeling (e.g., urokinase).

Although specific kinetic data for the hydrolysis of this compound by many of these other trypsin-like enzymes is not extensively documented in publicly available literature, the general principle of substrate recognition suggests that it can serve as a substrate for them. For instance, similar substrates with a P1 arginine, such as Z-Gly-Gly-Arg-AMC, are known to be cleaved by trypsin, thrombin, and urokinase. ru.nlnih.govmedchemexpress.comechelon-inc.combachem.com The specificity of these enzymes is not solely dependent on the P1 residue but is also influenced by the amino acids at the P2, P3, and P4 positions, as well as non-catalytic exosite interactions.

Cathepsins, which are another family of proteases, can also exhibit trypsin-like activity. For example, Cathepsin B, a lysosomal cysteine protease, is known to cleave substrates with arginine at the P1 position. nih.govhzdr.de However, the efficiency of cleavage of this compound by cathepsins compared to the 20S proteasome would depend on the specific cathepsin and the assay conditions, as the substrate binding clefts of these enzymes have distinct topographies.

The utility of this compound as a substrate for these various enzymes is a subject of ongoing research, and its application in profiling the activity of trypsin-like proteases beyond the proteasome requires careful validation and consideration of potential cross-reactivity.

Elucidation of Subsite Specificity (P1, P2, P3 Positions) for this compound

The interaction between a protease and its substrate is governed by the specific fit of the substrate's amino acid side chains into the corresponding binding pockets (subsites) of the enzyme. The nomenclature P3-P2-P1-P1'-P2'-P3' describes the amino acid residues of the substrate, with the cleavage occurring between P1 and P1'. The corresponding binding pockets on the protease are denoted S3-S2-S1-S1'-S2'-S3'. The specificity of this compound is determined by the interactions of its constituent amino acids at the P1, P2, and P3 positions with the subsites of the target protease.

Role of Arg at P1 Position

The presence of an Arginine (Arg) residue at the P1 position is the primary determinant of the specificity of this compound for trypsin-like proteases. nih.gov These enzymes possess a deep, negatively charged S1 binding pocket that preferentially accommodates the long, positively charged side chain of arginine or lysine. nih.govpurdue.edu In the case of trypsin, a conserved aspartic acid residue (Asp189) at the base of the S1 pocket forms a salt bridge with the guanidinium (B1211019) group of the P1 arginine, anchoring the substrate in the active site for efficient catalysis.

The critical nature of the P1 arginine is highlighted by the fact that its replacement with other amino acids dramatically reduces or abolishes cleavage by trypsin-like enzymes. The preference for arginine over lysine, the other basic amino acid, can vary among different trypsin-like proteases. For many, arginine is the preferred residue, leading to higher catalytic efficiency (kcat/Km).

The table below illustrates the kinetic parameters for the hydrolysis of a similar substrate by trypsin, highlighting the importance of the P1 residue.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Trypsin | Bz-Arg-pNA | 15.6 | 0.081 | 5192 |

Data adapted from a study on a similar chromogenic substrate, Nα-Benzoyl-L-arginine p-nitroanilide (Bz-Arg-pNA), to illustrate the kinetics of a P1 arginine substrate with trypsin. nih.gov

The strong interaction between the P1 arginine of this compound and the S1 pocket of trypsin-like proteases is the foundational element of its substrate specificity.

Influence of Val at P2 Position

The amino acid at the P2 position plays a significant role in modulating the affinity and catalytic efficiency of protease-substrate interactions. In this compound, this position is occupied by Valine (Val), a hydrophobic amino acid. The S2 subsite of many serine proteases is a relatively shallow, hydrophobic pocket.

Studies on the substrate specificity of various proteases have shown that the nature of the P2 residue can significantly influence cleavage rates. For some trypsin-like enzymes, a hydrophobic residue at P2, such as valine or leucine, is preferred as it can make favorable van der Waals contacts within the S2 pocket. For instance, studies on cysteine proteases like papain and cruzain have shown a preference for hydrophobic amino acids at the P2 position. pnas.org

Applications of Bz Val Gly Arg Amc in Biochemical and Cellular Assays

Quantitative Measurement of Protease Activity in Biological Extracts and Purified Systems

Bz-Val-Gly-Arg-AMC serves as a crucial tool for the quantitative assessment of protease activity within diverse biological matrices, including complex cell lysates and purified enzyme preparations chemimpex.compubcompare.ai. Its fluorogenic nature allows for real-time monitoring of enzymatic reactions, where the rate of AMC release directly correlates with the protease's catalytic rate. This substrate is particularly recognized for its application in measuring the trypsin-like activity of the 20S proteasome, a multi-catalytic protease complex involved in protein degradation focusbiomolecules.comhongtide.combachem.comglpbio.cn. By cleaving the Arg-AMC bond, this compound enables researchers to quantify the specific proteolytic activity of this enzyme in various biological contexts, such as studying disease states or cellular processes involving protein turnover chemimpex.com. The compound's solubility in DMSO and stability at -20°C further facilitate its integration into standard laboratory protocols focusbiomolecules.comabbexa.comtribioscience.com.

Table 1: Substrate Usage for Characterizing Proteasome Activities

| Substrate | Primary Activity Measured | Target Proteasome Activity | References |

| This compound | Trypsin-like | β1 (Trypsin-like) | focusbiomolecules.comhongtide.combachem.com |

| Suc-LLVY-AMC | Chymotrypsin-like | β2 (Chymotrypsin-like) | focusbiomolecules.combachem.com |

| Z-LLE-AMC | PGPH activity | β5 (PGPH-like) | focusbiomolecules.combachem.com |

Note: AMC refers to 7-amino-4-methylcoumarin (B1665955).

Characterization of Protease Inhibitors and Activators

The quantitative nature of assays utilizing this compound makes it an invaluable component in the characterization of protease inhibitors and activators chemimpex.com. By monitoring the fluorescence signal generated from AMC release, researchers can precisely determine the extent to which a test compound modulates protease activity. This is critical for drug discovery and development, where identifying molecules that can specifically inhibit or activate target proteases is a key objective chemimpex.com. For instance, a reduction in AMC fluorescence in the presence of a test compound indicates inhibition of the protease, allowing for the determination of inhibitory concentrations (e.g., IC50 values). Conversely, an increase in fluorescence would suggest activation. The compound's specificity for certain cleavage sites also allows for the targeted evaluation of inhibitor effects on particular proteolytic pathways chemimpex.com.

Utilization in Multiplex Substrate Profiling Methodologies

This compound plays a role in methodologies designed for multiplex substrate profiling, enabling the simultaneous assessment of multiple protease activities within a single sample. Its use in conjunction with other fluorogenic substrates, such as Suc-LLVY-AMC and Z-LLE-AMC, allows for the comprehensive characterization of the distinct catalytic sites of complex proteases like the 20S proteasome focusbiomolecules.combachem.com. By employing a panel of substrates with varying cleavage specificities, researchers can gain a detailed understanding of a protease's substrate preference, its active site architecture, and how different conditions or inhibitors affect its multifaceted enzymatic functions. This approach is essential for dissecting the complex proteolytic landscapes found in biological systems and for identifying specific enzyme activities that may be relevant to disease states or therapeutic interventions focusbiomolecules.combachem.com.

Table 2: Comparative Substrate Profiling for Proteasome Activity

| Substrate | Cleavage Site Preference | Detected Proteasome Activity | Fluorescence Properties (Ex/Em) |

| This compound | Arg-AMC | Trypsin-like (β1) | 380nm / 460nm |

| Suc-LLVY-AMC | Leu-AMC | Chymotrypsin-like (β2) | 380nm / 460nm |

| Z-LLE-AMC | Leu-AMC | PGPH-like (β5) | 380nm / 460nm |

Note: Ex/Em refers to excitation/emission wavelengths.

Contributions to Mechanistic Studies of Microbial Proteases

The application of this compound extends to the mechanistic investigation of proteases derived from microbial sources. Specifically, it has been utilized as a substrate for the tricorn core protease from Thermoplasma acidophilum, a hyperthermophilic archaeon hongtide.comglpbio.cn. Studies involving this substrate have contributed to understanding the substrate selection mechanisms and product release pathways within such microbial enzymes focusbiomolecules.comhongtide.comglpbio.cn. By analyzing the kinetics and efficiency of this compound hydrolysis by microbial proteases, researchers can elucidate enzyme-substrate interactions, catalytic mechanisms, and the structural features that dictate substrate specificity in these organisms. This knowledge is fundamental for understanding microbial physiology and for potential biotechnological applications of microbial enzymes.

Integration into High-Throughput Screening Platforms for Enzyme Discovery

The inherent properties of this compound, including its fluorogenic nature and stability, make it well-suited for integration into high-throughput screening (HTS) platforms aimed at enzyme discovery . HTS campaigns require assays that are sensitive, robust, and amenable to automation for the rapid analysis of large compound libraries or for identifying novel enzymes with desired activities. The release of fluorescent AMC upon cleavage allows for continuous, real-time monitoring of enzymatic reactions in microplate formats, facilitating the screening of thousands or millions of samples. Its solubility in common assay solvents like DMSO further supports its use in automated liquid handling systems focusbiomolecules.comabbexa.comtribioscience.com. While specific HTS discovery examples are not detailed in the provided snippets, the substrate's characteristics position it as a valuable tool for identifying new proteases or for characterizing enzyme activity in diverse biological samples within large-scale screening efforts.

Compound List:

this compound (N-Benzoyl-Val-Gly-Arg-7-amino-4-methylcoumarin)

AMC (7-amino-4-methylcoumarin)

Suc-LLVY-AMC

Z-LLE-AMC

Bz-Arg-AMC

BOC-Val-Leu-Lys-AMC

Z-Gly-Gly-Arg-AMC

Ac-VLTK-AMC

Ac-VLGK-AMC

Ac-VLVK-AMC

Z-Gly-Pro-Arg-AMC

Z-Phe-Pro-Arg-AMC

Z-Ile-Leu-Val-Arg-AMC

Z-Phe-Arg-AMC

Boc-Val-Arg-AMC

N-Acetyl-Arg-Gly-Phe-Phe-Pro 7-Amido- 4-methylcoumarin (B1582148) (Ac-RGFFP-AMC)

Z-Leu-Arg-Gly-Gly-AMC

Z-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrobromide (Z-GPR-AMC)

Fmoc-Asp(Wang resin)-AMC

Fmoc-Arg(bis-Boc-resin)-AMC

7-Methoxycoumarin

Bz-Ile-Glu-Gly-Arg pNA

Bz-Phe-Val-Arg pNA

Bz-Pro-Phe-Arg pNA

Bz-Val-Gly-Arg pNA

Z-Val-Gly-Arg pNA

CBZ-gly-pro-arg-4-methoxy-αNA

7-(succinyl-Gly-Pro)-4-methylcoumarinamide

CBZ-Gly-Pro-Arg-AEC

Z-Gly-Gly-Leu-AMC

Z-Val-Lys-Met-MCA

Z-Arg-Arg-AMC

Gly-Arg-AMC (hydrochloride)

Kinetic Characterization and Methodological Considerations for Bz Val Gly Arg Amc Utilization

Determination of Steady-State Kinetic Parameters (K_m, k_cat, k_cat/K_m)

The characterization of an enzyme's efficiency in hydrolyzing Bz-Val-Gly-Arg-AMC is defined by its steady-state kinetic parameters: the Michaelis constant (K_m), the catalytic rate constant (k_cat), and the specificity constant or catalytic efficiency (k_cat/K_m). These parameters are fundamental to comparing enzyme activity under different conditions or from various sources.

The determination of K_m and V_max (and subsequently k_cat) is achieved by measuring the initial reaction velocity at a range of this compound concentrations. The resulting data are then fitted to the Michaelis-Menten equation. While this is a standard method, it is important to note that the kinetics of the 20S proteasome can be complex and may not always follow simple Michaelis-Menten behavior. researchgate.net Some studies have reported biphasic reaction curves or substrate inhibition, which require more complex models for accurate analysis. researchgate.net

Although this compound is a widely used substrate, specific kinetic constants are not always reported consistently across literature. However, the methodology for their determination is standardized. For context, kinetic parameters have been determined for other fluorogenic substrates targeting different proteasome subunits. For instance, a detailed kinetic analysis of the chymotrypsin-like activity using the substrate Suc-Leu-Leu-Val-Tyr-AMC revealed a K_m of 48 µM and a k_cat of 1.2 s⁻¹, yielding a catalytic efficiency (k_cat/K_m) of 26,000 M⁻¹s⁻¹. researchgate.net Such values provide a benchmark for the expected range of proteasome activity. The catalytic efficiency for the trypsin-like site has been shown to increase over 13-fold in the presence of activators like PA28γ, which can decrease the K_m and increase the V_max of a similar substrate, Boc-RLR-AMC. nih.gov

Table 1: Representative Kinetic Parameters for Proteasome Substrates Note: These values are for illustrative purposes and are not for this compound.

| Substrate | Target Subunit | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| Suc-Leu-Leu-Val-Tyr-AMC | β5 (Chymotrypsin-like) | 48 | 1.2 | 26,000 | researchgate.net |

Optimization of Assay Conditions for this compound Hydrolysis

The enzymatic hydrolysis of this compound is highly sensitive to the conditions of the biochemical assay. Proper optimization of pH, temperature, buffer composition, and ionic strength is critical for obtaining maximal activity and ensuring data reliability.

Enzyme activity is profoundly influenced by pH, which affects the ionization state of amino acid residues in the enzyme's active site and of the substrate itself. The trypsin-like activity of the proteasome generally exhibits optimal function in a neutral to slightly alkaline pH range, typically between pH 7.0 and 8.0. nih.gov Assay buffers are therefore commonly adjusted to pH 7.4-7.5 to ensure maximal catalytic activity. nih.govnih.gov

Temperature is another critical parameter. The optimal reaction temperature for 20S proteasome activity is 37°C. ubpbio.com Assays can be performed at room temperature (e.g., 25°C), but this results in a significant decrease in the rate of substrate hydrolysis, which may be as much as 3 to 4-fold lower than at 37°C. For kinetic studies, maintaining a constant and accurately controlled temperature is essential.

The choice of buffer system and its ionic strength can modulate enzyme activity. Buffers such as Tris-HCl and HEPES are commonly used for proteasome activity assays. nih.govnih.gov A typical assay buffer may contain components like MgCl₂, EDTA, and dithiothreitol (B142953) (DTT) to maintain proteasome stability and function. nih.govnih.gov In assays involving the 26S proteasome, ATP is also included, as its hydrolysis is required for the degradation of ubiquitinated proteins. nih.gov However, it has been shown that ATP can inhibit the hydrolysis of small fluorogenic substrates by the 20S proteasome, an effect that is modulated by the Mg²⁺ concentration. nih.gov

The ionic strength of the buffer, adjusted with salts like NaCl, can have a complex effect on trypsin-like proteases. For trypsin, the reaction rate tends to increase at low ionic strengths, but as the salt concentration rises further, a gradual inhibitory effect is observed. nih.gov This phenomenon is attributed to the influence of the electrostatic environment on the ionizable groups within the enzyme's active site. nih.gov Therefore, the ionic strength of the assay buffer should be carefully controlled and kept consistent across experiments.

Mitigation of Fluorescence Quenching and Assay Interferences

A significant challenge in fluorescence-based assays is the potential for interference from various sources, which can lead to inaccurate measurements. One major issue is fluorescence quenching, where the fluorescence of AMC is diminished by other components in the assay well. This can be caused by the tested compounds themselves, particularly in high-throughput screening of chemical libraries where many organic compounds absorb light in the UV range used to excite AMC. nih.gov

The "inner filter effect" is another form of interference that occurs at high concentrations of substrate or other light-absorbing species, where the excitation or emission light is absorbed by components in the solution, leading to a non-linear relationship between fluorophore concentration and signal.

To mitigate these issues:

Run appropriate controls: Test compounds should be incubated with pre-cleaved AMC to check for direct quenching effects.

Select appropriate materials: The type of black microplate used for the assay can significantly impact fluorescence readings and the calculated enzyme activity. nih.gov Different plates can yield varying levels of background fluorescence and binding characteristics. nih.gov

Optimize concentrations: Use the lowest feasible concentrations of enzyme and substrate to remain within the linear range of the detector and minimize the inner filter effect.

Data Analysis and Interpretation in this compound Based Enzymatic Assays

The accurate interpretation of data from this compound assays requires a systematic approach to convert raw fluorescence readings into meaningful enzymatic activity units.

Standard Curve: A standard curve using known concentrations of free AMC is essential. nih.govubpbio.com This curve is generated under the exact same buffer, volume, and temperature conditions as the enzymatic reaction and is used to convert the change in relative fluorescence units (RFU) per minute into the rate of product formation (e.g., nmol of AMC per minute). nih.gov

Kinetic Monitoring: The reaction should be monitored over time by taking multiple fluorescence readings. The initial velocity of the reaction is determined from the slope of the linear portion of the curve plotting fluorescence versus time. ubpbio.com

Background Subtraction: The total fluorescence measured in a sample well includes activity from the target enzyme as well as non-specific substrate hydrolysis and background fluorescence from the buffer and substrate. To isolate the specific activity, a parallel reaction containing a potent and specific proteasome inhibitor (e.g., MG-132) is typically run. ubpbio.comubpbio.com The rate observed in the inhibitor-treated sample is then subtracted from the rate of the untreated sample.

Calculation of Specific Activity: The calculated rate of AMC formation (in nmol/min) is then normalized to the amount of enzyme or total protein in the sample (e.g., mg), yielding the specific activity in units such as nmol/min/mg.

It is also crucial to recognize that proteasome kinetics can be complex. Deviations from linearity in progress curves may indicate substrate inhibition, enzyme instability, or hysteretic behavior, requiring more advanced kinetic models for proper interpretation. researchgate.net

Table 2: List of Compound Names

| Abbreviation / Common Name | Full Chemical Name |

|---|---|

| This compound | Benzoyl-Valyl-Glycyl-Arginyl-7-amino-4-methylcoumarin |

| AMC | 7-Amino-4-methylcoumarin (B1665955) |

| Suc-LLVY-AMC | Succinyl-Leucyl-Leucyl-Valyl-Tyrosyl-7-amino-4-methylcoumarin |

| Boc-RLR-AMC | tert-Butoxycarbonyl-Arginyl-Leucyl-Arginyl-7-amino-4-methylcoumarin |

| MG-132 | Carbobenzoxy-Leucyl-Leucyl-Leucinal |

| Tris-HCl | Tris(hydroxymethyl)aminomethane hydrochloride |

| HEPES | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid |

| EDTA | Ethylenediaminetetraacetic acid |

| DTT | Dithiothreitol |

| ATP | Adenosine triphosphate |

| NaCl | Sodium chloride |

| MgCl₂ | Magnesium chloride |

Comparative Analyses of Bz Val Gly Arg Amc with Other Protease Substrates

Comparison with Other AMC-Derived Peptide Substrates

Bz-Val-Gly-Arg-AMC, a fluorogenic peptide substrate, is frequently employed in protease activity assays. Its performance is often benchmarked against other substrates derived from 7-amino-4-methylcoumarin (B1665955) (AMC), a common fluorophore.

Differential Specificity Across Protease Families

This compound is recognized as a substrate for trypsin-like proteases, meaning it is cleaved after basic amino acid residues like arginine or lysine (B10760008) nih.govplos.orggoogle.com.pguni-muenchen.de. This specificity allows it to differentiate between protease families with distinct substrate preferences. For instance, while this compound is suited for trypsin-like activity, other AMC-derived substrates are designed for chymotrypsin-like (e.g., Suc-Leu-Leu-Val-Tyr-AMC) or caspase-like (e.g., Z-Leu-Leu-Glu-AMC) activities nih.govplos.orggoogle.com.pguni-muenchen.de. Studies comparing various AMC-derived substrates have highlighted that subtle changes in the peptide sequence can lead to significant differences in specificity across protease families core.ac.ukresearchgate.net. For example, while this compound shows minimal activity with certain proteasomes compared to other substrates, its specific cleavage pattern is indicative of trypsin-like activity core.ac.uk. Similarly, other AMC substrates like Z-Gly-Gly-Leu-AMC and Suc-Leu-Tyr-AMC exhibit different activity profiles, underscoring the need for substrate selection based on the target protease family core.ac.uk. Research into cysteine proteases, for instance, shows that while some AMC substrates like Z-Val-Leu-Lys-AMC are hydrolyzed with similar efficiency by different cathepsins, others, such as Tos-Gly-Pro-Arg-AMC, demonstrate highly differential cleavage, primarily due to variations in catalytic efficiency (kcat) frontiersin.org.

Relative Catalytic Efficiencies and Kinetic Constants

The catalytic efficiency of a substrate is quantified by kinetic constants such as the Michaelis constant (Km) and the turnover number (kcat), often expressed as the ratio kcat/Km. These parameters reveal how effectively an enzyme binds and processes a substrate. While specific comparative kinetic data for this compound against a wide array of other AMC-derived substrates is not universally detailed in a single source, studies provide insights into general trends. For example, in the context of proteasome activity assays, this compound is used to measure trypsin-like activity, with Km values reported for purified human 20S proteasome being around 44 µM plos.org. In comparison, other AMC substrates like Suc-Leu-Leu-Val-Tyr-AMC (chymotrypsin-like) and Z-Leu-Leu-Glu-AMC (caspase-like) have reported Km values of approximately 100 µM and 37 µM, respectively, for the same enzyme plos.org. These values suggest differential binding affinities. Furthermore, research on factor Xa demonstrated that a custom-designed quenched fluorescent substrate (Abz-VMIAALPRTMFIQ-EDDnp) exhibited a catalytic efficiency (kcat/Km) that was 10^4-fold higher than that of Boc-Ile-Glu-Gly-Arg-AMC, a commonly used substrate for factor Xa researchgate.net. This highlights the significant impact of substrate sequence and design on kinetic parameters when compared to more generic AMC substrates.

Comparison with Chromogenic and Internally Quenched Fluorogenic Substrates

This compound, as a fluorogenic substrate, offers advantages in sensitivity over traditional chromogenic substrates, which release colored products that are typically detected spectrophotometrically. Fluorogenic substrates, upon cleavage, release a fluorescent moiety (AMC in this case) that can be detected at much lower concentrations, leading to higher sensitivity and a broader dynamic range thermofisher.com. For instance, while chromogenic substrates like p-nitroaniline (pNA) derivatives were early tools, AMC-based substrates offer superior detection limits thermofisher.comtandfonline.com.

Internally quenched fluorogenic substrates, which typically consist of a fluorophore and a quencher molecule linked by a cleavable peptide sequence, represent another class of sensitive substrates. Upon cleavage, the quencher is separated from the fluorophore, leading to a significant increase in fluorescence. These substrates can be engineered for high sensitivity and specificity, sometimes surpassing simpler fluorogenic substrates. For example, a study comparing a standard AMC substrate with an internally quenched substrate for factor Xa found the latter to be 10^4-fold more efficient researchgate.net. While this compound offers good sensitivity compared to chromogenic substrates, the design of internally quenched substrates can further enhance signal-to-noise ratios and detection limits by minimizing background fluorescence.

Implications for Rational Design of Peptide Substrates for Enhanced Specificity and Sensitivity

The comparative analysis of this compound and other substrates provides crucial insights for the rational design of new peptide substrates with improved specificity and sensitivity nih.govqut.edu.auacs.orgresearchgate.netplos.orgacs.orgnih.govbiorxiv.org. Understanding the protease's active site architecture, particularly the specificity pockets (e.g., S1, S2, S1', S2'), is paramount. The sequence of the peptide substrate, including the amino acid residues flanking the scissile bond (P1, P2, P1', P2'), directly dictates its recognition and cleavage by a specific protease nih.govqut.edu.auplos.orgacs.org.

For instance, the P1 position, which is adjacent to the scissile bond, often accommodates basic residues like arginine for trypsin-like proteases, as seen in this compound nih.govplos.orggoogle.com.pguni-muenchen.de. The P2 position, however, is frequently a key determinant of specificity, often favoring hydrophobic residues in many protease families researchgate.netacs.org. By systematically varying amino acids at these positions and evaluating the resulting kinetic parameters (kcat/Km), researchers can identify optimal sequences for specific proteases researchgate.netfrontiersin.orgresearchgate.net.

Furthermore, the choice of fluorophore and quencher in fluorogenic substrates can significantly impact sensitivity. While AMC is a widely used fluorophore, other systems, such as rhodamine 110-based substrates, have demonstrated higher sensitivity due to the greater fluorescence of their products thermofisher.com. The design of internally quenched substrates, where the fluorophore and quencher are covalently linked within the same molecule, can offer robust signal generation upon cleavage by minimizing background fluorescence researchgate.net. The principle of "precisely controlled spirocyclization" has also been employed to create highly sensitive probes that are non-fluorescent until enzymatic cleavage activates their fluorescence acs.orgresearchgate.net. These strategies underscore that rational design involves not only optimizing the peptide sequence for protease recognition but also selecting and configuring the signaling moiety for maximal sensitivity and minimal background interference.

Advanced Research Perspectives and Future Directions Utilizing Bz Val Gly Arg Amc

Contributions to Understanding Protease Structure-Function Relationships

Bz-Val-Gly-Arg-AMC is instrumental in elucidating the intricate relationship between a protease's structure and its catalytic function. The tripeptide sequence, Val-Gly-Arg, is specifically designed to interact with the active site cleft of trypsin-like proteases, which exhibit a strong preference for cleaving peptide bonds C-terminal to basic amino acid residues like Arginine (Arg) at the P1 position.

By systematically measuring the kinetic parameters (Kₘ and k꜀ₐₜ) of an enzyme with this compound, researchers can quantify its substrate affinity and catalytic efficiency. This quantitative data provides a baseline for structure-function studies. For instance, site-directed mutagenesis can be employed to alter specific amino acid residues within the enzyme's active site or surrounding regions. The resulting impact on the enzyme's ability to cleave this compound reveals the functional role of those specific residues in substrate binding, orientation, and catalysis.

Furthermore, comparing the cleavage efficiency of this compound with other substrates containing different amino acids at the P2 (Gly) and P3 (Val) positions allows for a detailed mapping of the enzyme's S2 and S3 subsite preferences. Studies on various proteases have shown that interactions at these subsites, such as van der Waals forces or hydrogen bonding, can significantly influence substrate recognition and turnover. nih.gov For example, replacing a preferred residue with one that causes steric hindrance can dramatically decrease catalytic activity, thereby highlighting the precise structural constraints of the active site. nih.gov This approach, using well-defined synthetic substrates, provides critical insights into the molecular determinants of protease specificity that cannot be obtained from studying complex protein substrates alone.

Potential for Development of Novel Enzyme Assays and Diagnostic Tools

The properties of this compound make it an excellent component for the development of novel enzyme assays and potential diagnostic tools. Fluorescence-based assays are highly sought after due to their high sensitivity, capacity for real-time monitoring, and adaptability to high-throughput screening (HTS) formats. mdpi.com

Enzyme Assays and Inhibitor Screening: The assay principle is straightforward: the rate of increase in fluorescence is directly proportional to the rate of substrate hydrolysis. biosynth.com This allows for rapid and precise measurement of enzyme activity in purified systems or complex biological samples. This simplicity is particularly advantageous in drug discovery, where this compound can be used in HTS campaigns to screen large libraries of small molecules for potential inhibitors of a target protease. nih.gov A decrease in the rate of AMC release in the presence of a test compound indicates inhibitory activity.

Diagnostic Potential: The dysregulation of specific protease activity is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. biosynth.comnih.gov Assays utilizing this compound could be developed to measure the activity of specific trypsin-like proteases in patient-derived samples, such as plasma, serum, or tissue homogenates. Elevated or diminished protease activity, as measured by the cleavage of the substrate, could serve as a biomarker for disease presence, progression, or response to therapy. For example, global protease activity profiling has already been used to differentiate between mucinous and non-mucinous pancreatic cysts, demonstrating the diagnostic power of substrate-based activity measurements. nih.gov

| Substrate | Typical Target Protease(s) |

| This compound | 20S Proteasome (Trypsin-like activity) bachem.com |

| Suc-Leu-Leu-Val-Tyr-AMC | 20S Proteasome (Chymotrypsin-like activity) bachem.com |

| Z-Leu-Leu-Glu-AMC | 20S Proteasome (Caspase-like/PGPH activity) bachem.com |

| Boc-Gln-Ala-Arg-AMC | TMPRSS2, Trypsin nih.gov |

| Z-Gly-Gly-Arg-AMC | Thrombin, Trypsin, Urokinase evitachem.com |

| Z-Phe-Arg-AMC | Cathepsins evitachem.com |

Integration with Computational and In Silico Modeling Approaches for Substrate-Enzyme Interaction Prediction

The synergy between experimental data generated using this compound and computational modeling provides a powerful approach to understanding and predicting substrate-enzyme interactions. nih.gov In silico methods, such as molecular docking and molecular dynamics (MD) simulations, can generate detailed, three-dimensional models of how the substrate binds within the enzyme's active site. mdpi.comsabanciuniv.edu

Experimental kinetic data obtained from this compound assays serve as an essential validation benchmark for these computational models. mdpi.com A robust computational model should be able to accurately predict the binding pose and interaction energies that correlate with the experimentally observed affinity (Kₘ) and turnover rate (k꜀ₐₜ).

This integrated approach works in a cyclical fashion:

Experimental Analysis : Kinetic parameters for the hydrolysis of this compound by the target protease are determined in the lab.

Computational Modeling : Molecular docking is used to predict the most likely binding orientation of this compound in the enzyme's active site. MD simulations are then performed to assess the stability of this enzyme-substrate complex over time and to observe subtle conformational changes in both the enzyme and the substrate. researchgate.net

Validation and Refinement : The computational predictions (e.g., key hydrogen bonds, hydrophobic interactions) are compared with the experimental data. If the model does not align with the experimental results, it can be refined.

Predictive Science : Once validated, the computational model can be used predictively. For example, it can be used to screen virtual libraries of novel substrates or inhibitors, prioritizing those with the highest predicted binding affinity for laboratory synthesis and testing. This process significantly accelerates the design of more specific substrates or potent therapeutic agents. sabanciuniv.edu

Exploration of Unconventional Enzymatic Interactions and Biological Contexts for this compound

While this compound is primarily utilized as a substrate for well-characterized trypsin-like proteases such as the proteasome, its application can be extended to explore novel enzymatic activities in less conventional biological contexts. Its defined sequence specificity makes it a useful probe for identifying and characterizing new or unexpected proteases that share a similar substrate preference.

For instance, this substrate could be used to screen for proteolytic activity in unconventional biological samples, such as the secretomes of microorganisms, venom from various species, or extracts from newly discovered organisms. The detection of this compound cleavage would indicate the presence of a trypsin-like protease, which could then be isolated and identified using proteomics techniques.

Furthermore, this compound can be used to investigate potential "off-target" or promiscuous activities of known enzymes under different physiological or pathological conditions. An enzyme that does not typically cleave this sequence might gain the ability to do so following a post-translational modification or allosteric activation by another molecule. Such findings could reveal previously unknown regulatory mechanisms or disease-associated functions of enzymes.

Emerging Methodologies for Global Protease Activity Profiling

The principles underlying the design of specific substrates like this compound have been foundational for the development of powerful, high-throughput methodologies for global protease activity profiling. These emerging techniques move beyond the one-substrate, one-enzyme paradigm to provide a comprehensive "fingerprint" of all protease activity within a complex biological sample.

One such method is Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS), which utilizes a library of diverse peptide substrates to globally and unbiasedly map proteolytic cleavage events. nih.govnih.gov While MSP-MS uses mass spectrometry for detection, a related approach employs combinatorial libraries of fluorogenic substrates. nih.gov

These libraries can be designed as positional scanning libraries, where each sub-library contains a mixture of peptides with one position held constant with a specific amino acid, while other positions are degenerate. nih.gov By measuring the rate of fluorophore release from each sub-library when incubated with a biological sample, researchers can rapidly and quantitatively determine the complete substrate specificity profile (e.g., the preferred amino acids at P1, P2, P3, P4, etc.) of the active proteases in that sample.

This global view of protease activity is transformative for diagnostics and systems biology. It can reveal complex patterns of protease dysregulation that define a specific disease state, offering a much richer dataset than the measurement of a single enzyme's activity. nih.govresearchgate.net The knowledge gained from specific substrates like this compound was a critical stepping stone toward conceptualizing and implementing these powerful global profiling technologies.

Q & A

Q. How to validate the specificity of this compound for trypsin-like proteases in mixed enzyme systems?

Q. What structural modifications of this compound could enhance its utility in studying non-canonical protease functions?

- Methodological Answer : Introduce:

- Photo-crosslinkers (e.g., diazirine) for activity-based protein profiling (ABPP).

- Biotin tags for streptavidin pulldown assays.

- FRET pairs (e.g., Dabcyl/EDANS) to study conformational changes in proteases .

Synthesis & Quality Control

Q. What analytical methods ensure batch-to-batch consistency of synthesized this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.